

Carebastine Pharmacokinetic Parameters

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Compound Focus: Carebastine

CAS No.: 90729-42-3

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Parameter	Value in Humans (Mean)	Conditions / Notes
Terminal Elimination Half-life ($t_{1/2}$)	10.6 ± 2.6 to 12.5 ± 1.9 hours [1]	Following single oral doses of 10 mg and 50 mg ebastine.
	13.8 to 15.3 hours [2]	Following single oral doses of 5-40 mg ebastine.
	~15 hours [3]	Cited as a long duration of action.
Time to Peak Plasma Concentration (T_{max})	4-6 hours [2]	After single oral administration of ebastine.
Dose Proportionality	Yes [2]	C_{max} and AUC of carebastine increased proportionally with ebastine doses of 5, 10, 20, and 40 mg.
Major Elimination Route	Feces (via bile) [4]	Urinary excretion of carebastine accounts for only about 1.3-1.8% of the ebastine dose [2].

Experimental Protocols for Key Findings

The quantitative data in the table above are derived from specific clinical studies. Here are the methodologies for the core experiments that investigated **carebastine**'s pharmacokinetics.

Linear Pharmacokinetics and Half-Life Determination [2]

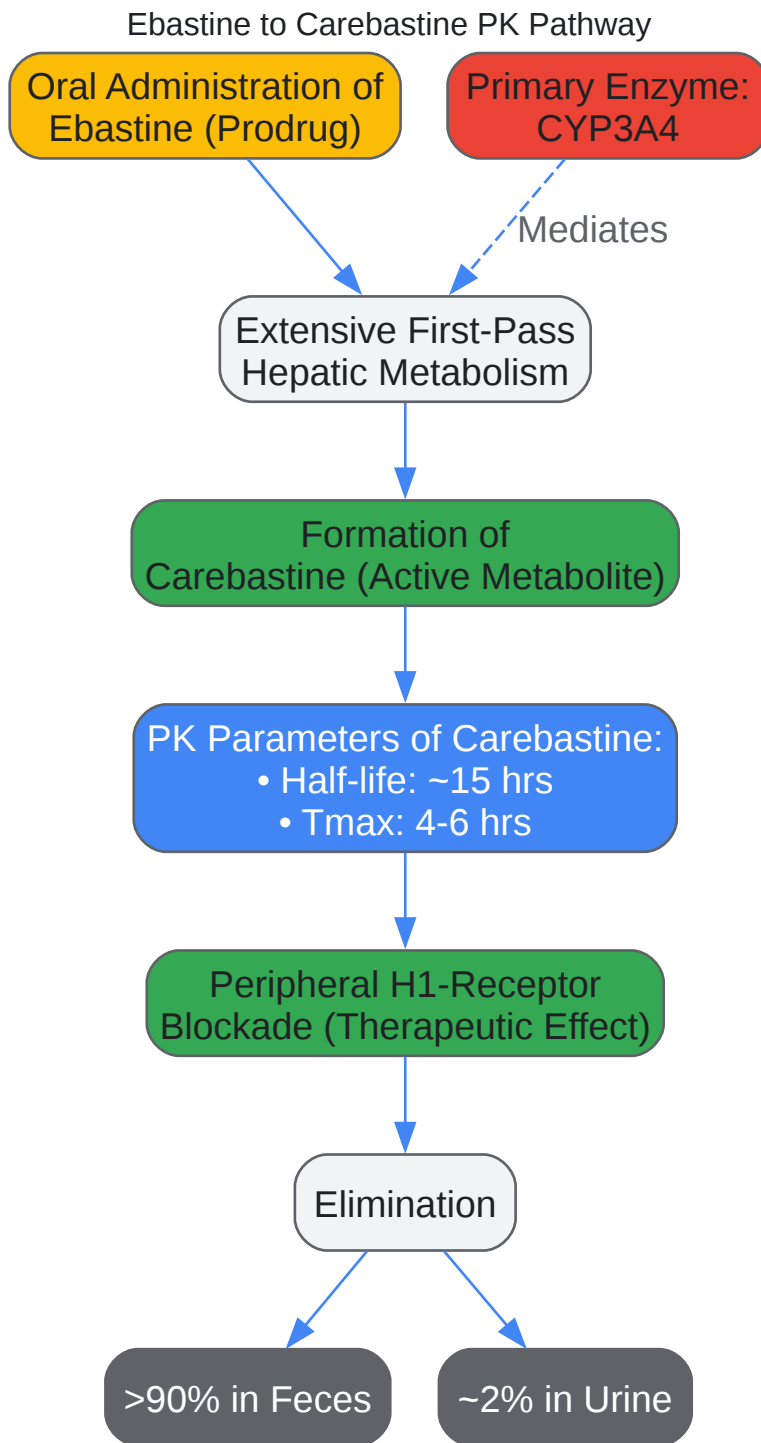
- **Objective:** To evaluate the pharmacokinetics of ebastine and **carebastine** after single and repeated oral doses.
- **Study Design:** Open-label, single and multiple-dose study.
- **Subjects:** Healthy male volunteers (5 or 6 per dose for single; 6 for multiple).
- **Dosing:**
 - **Single-dose phase:** Administered single oral doses of 5, 10, 20, and 40 mg of ebastine.
 - **Multiple-dose phase:** Administered 20 mg ebastine once daily for 7 days.
- **Bioanalysis:** Plasma concentrations of **carebastine** were measured over time. Ebastine itself was negligible in plasma.
- **Data Analysis:** Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) were calculated from plasma concentration-time data.

Pharmacodynamics and Concentration-Effect Relationship [1]

- **Objective:** To study the kinetics and antihistamine effects of ebastine, and the relationship between **carebastine** plasma levels and effect.
- **Study Design:** A clinical trial in healthy subjects.
- **Subjects:** Healthy volunteers.
- **Dosing:** Administered single oral doses of ebastine 10 mg and 50 mg.
- **Pharmacokinetic Measures:** Plasma levels of **carebastine** were monitored.
- **Pharmacodynamic Measures:** Histamine H1-receptor activity was assessed by measuring the reduction in the wheal area produced by intradermal histamine (2 μ g).
- **Data Analysis:** The wheal suppression was correlated with the plasma concentrations of **carebastine** in individual subjects.

Metabolic Pathway and Pharmacokinetic Logic

Carebastine is not administered as a drug; it is the active metabolite formed from the prodrug ebastine. The following diagram illustrates the complete pharmacokinetic journey of ebastine and **carebastine**.



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*Ebastine is metabolized to **carebastine**, which is eliminated primarily in feces.*

Key Implications for Drug Development

- **Dosing Strategy:** The half-life of **carebastine** is the primary determinant for ebastine's once-daily dosing regimen [1].
- **Drug-Drug Interactions:** Since the bioactivation of ebastine to **carebastine** is mediated by **CYP3A4** [5] [3], co-administration with strong inhibitors of this enzyme (e.g., ketoconazole) can lead to increased ebastine levels and potential QTc prolongation [6]. Conversely, inducers like rifampicin can significantly reduce **carebastine** levels [3].
- **Safety Profile: Carebastine** has a zwitterionic structure (containing both positive and negative charges), which contributes to its low penetration of the blood-brain barrier, resulting in minimal sedative effects [3].

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References

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